L-Leucine, L-seryl-L-prolyl-

Description

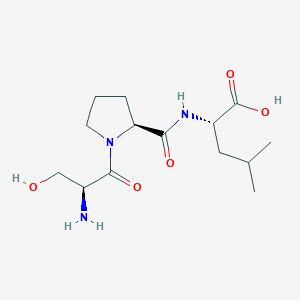

Structure

2D Structure

3D Structure

Properties

CAS No. |

502169-20-2 |

|---|---|

Molecular Formula |

C14H25N3O5 |

Molecular Weight |

315.37 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C14H25N3O5/c1-8(2)6-10(14(21)22)16-12(19)11-4-3-5-17(11)13(20)9(15)7-18/h8-11,18H,3-7,15H2,1-2H3,(H,16,19)(H,21,22)/t9-,10-,11-/m0/s1 |

InChI Key |

FKYWFUYPVKLJLP-DCAQKATOSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for Peptides Incorporating L Leucine, L Serine, and L Proline Moieties

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has become a cornerstone of peptide synthesis due to its efficiency and amenability to automation. masterorganicchemistry.comresearchgate.net The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids to the growing peptide chain. researchgate.netcore.ac.ukjpt.com This method simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps. iris-biotech.debachem.com

Strategic Application of Fmoc- and Boc-Protecting Group Chemistries

The success of SPPS hinges on the use of temporary protecting groups for the α-amino group of the incoming amino acid, preventing unwanted side reactions. americanpeptidesociety.orgbiosynth.com The two most prominent strategies are the Fluorenylmethyloxycarbonyl (Fmoc) and the tert-Butyloxycarbonyl (Boc) protection schemes. iris-biotech.deamericanpeptidesociety.org

The Fmoc strategy is widely favored in modern peptide synthesis. americanpeptidesociety.orgnih.gov The Fmoc group is base-labile, typically removed by treatment with a piperidine (B6355638) solution in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgiris-biotech.de This mild deprotection condition is a significant advantage, making it compatible with a wide range of amino acid side-chain protecting groups and suitable for synthesizing complex and modified peptides, including those containing sensitive residues like serine. americanpeptidesociety.orgnih.gov The side-chain protecting groups, such as the tert-butyl (tBu) group for the hydroxyl function of serine, are typically acid-labile and are removed at the final cleavage step from the resin. biosynth.comiris-biotech.de

The Boc strategy , one of the original methods, utilizes an acid-labile Boc group for Nα-protection, which is removed with acids like trifluoroacetic acid (TFA). masterorganicchemistry.comamericanpeptidesociety.org While effective, this method requires the use of a stronger acid, such as hydrofluoric acid (HF), for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. iris-biotech.denih.gov Although the harsher conditions can sometimes lead to peptide degradation, the Boc strategy remains valuable for specific applications, particularly for sequences prone to issues under the basic conditions of Fmoc chemistry. iris-biotech.deamericanpeptidesociety.org

The choice between Fmoc and Boc chemistries depends on the specific peptide sequence and the desired final product. americanpeptidesociety.org For a peptide containing L-Leucine, L-Serine, and L-Proline, the Fmoc strategy is generally preferred due to its milder conditions and orthogonality, which simplifies the synthesis and purification process. iris-biotech.denih.gov

| Protecting Group Strategy | Nα-Protecting Group | Deprotection Condition | Final Cleavage/Side-Chain Deprotection | Key Advantages |

| Fmoc | Fluorenylmethyloxycarbonyl | Base (e.g., 20% Piperidine in DMF) americanpeptidesociety.orgiris-biotech.de | Strong Acid (e.g., TFA) iris-biotech.de | Mild deprotection, high compatibility, suitable for automation. americanpeptidesociety.orgnih.gov |

| Boc | tert-Butyloxycarbonyl | Mild Acid (e.g., TFA) americanpeptidesociety.org | Strong Acid (e.g., HF) iris-biotech.de | Useful for sequences sensitive to base, well-established. iris-biotech.deamericanpeptidesociety.org |

Optimization of Sequential Coupling and Deprotection Protocols

The iterative process of deprotection and coupling is the core of SPPS. du.ac.in Each cycle must proceed with high efficiency to ensure a high yield of the desired full-length peptide. iris-biotech.de Incomplete reactions at any stage can lead to the formation of deletion sequences and other impurities, complicating the final purification. iris-biotech.degyrosproteintechnologies.com

Coupling: The formation of the peptide bond is facilitated by activating the carboxylic acid of the incoming protected amino acid. Common activating reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma to suppress side reactions and improve efficiency. nih.govlibretexts.org For sterically hindered couplings, which can occur with proline and leucine (B10760876) residues, more potent coupling reagents such as HCTU, HATU, or COMU may be employed. gyrosproteintechnologies.commesalabs.com To drive the reaction to completion, strategies like double coupling (repeating the coupling step) or extending the reaction time are often utilized. gyrosproteintechnologies.com

Deprotection: Complete removal of the Nα-protecting group is crucial before the next coupling step. iris-biotech.de In Fmoc-based synthesis, the deprotection time with piperidine can be optimized. Monitoring the release of the fluorene (B118485) chromophore by UV spectroscopy can provide real-time feedback on the completeness of the deprotection reaction. iris-biotech.degyrosproteintechnologies.com For difficult sequences, extending the deprotection time or performing a second deprotection step may be necessary. gyrosproteintechnologies.com Following coupling, a "capping" step, often using acetic anhydride, can be performed to block any unreacted amino groups, preventing them from reacting in subsequent cycles and forming deletion peptides. du.ac.ingyrosproteintechnologies.com

Advanced Resin Chemistries and Their Influence on Yield and Purity

The solid support, or resin, plays a critical role in the success of SPPS. jpt.com The choice of resin influences synthesis efficiency, peptide yield, and the ease of cleavage. jpt.com Polystyrene-based resins, such as Wang resin or Rink Amide resin, are commonly used. core.ac.ukvapourtec.com The properties of the resin, including its loading capacity (the amount of the first amino acid attached per gram of resin) and swelling characteristics, are important considerations. core.ac.ukbachem.com

For the synthesis of peptides like L-Leucyl-L-seryl-L-proline, which may present challenges due to the steric hindrance of leucine and the unique cyclic structure of proline, the choice of resin is significant. Proline's structure can sometimes lead to aggregation and difficult couplings. nih.govvapourtec.com The use of resins with polyethylene (B3416737) glycol (PEG) components, such as ChemMatrix or Octagel resins, can improve solvation and reduce peptide chain aggregation, leading to higher purity and yield. core.ac.uk These advanced resins provide a more "solution-like" environment for the growing peptide chain, which can be particularly beneficial for synthesizing "difficult" sequences. core.ac.ukvapourtec.com The linker, a bifunctional molecule that attaches the peptide to the resin, determines the conditions required for final cleavage and the chemical nature of the C-terminus (e.g., acid or amide). bachem.com

| Resin Type | Base Polymer | Common Linker(s) | Key Features & Applications |

| Polystyrene (PS) | Divinylbenzene-crosslinked polystyrene | Wang, Rink Amide, BHA, MBHA core.ac.ukdu.ac.in | Standard, cost-effective, wide range of functionalizations. core.ac.uk |

| PEG-Polystyrene (PEG-PS) | Polystyrene grafted with Polyethylene Glycol | Various | Improved swelling in polar solvents, reduced aggregation. core.ac.uk |

| ChemMatrix® | Pure Polyethylene Glycol | Various | Excellent for long or difficult sequences, superior solvation. core.ac.uk |

| Octagel™ | PEG-PS based | Rink Amide | High uniformity, good performance for difficult sequences. core.ac.uk |

Solution-Phase Peptide Synthesis Approaches

Before the advent of SPPS, peptides were synthesized entirely in solution, a method now referred to as Liquid-Phase or Solution-Phase Peptide Synthesis (LPPS). masterorganicchemistry.comlibretexts.org While often more labor-intensive due to the need for purification of intermediate peptides, solution-phase synthesis remains a valuable technique, particularly for large-scale production or for peptides that are difficult to synthesize on a solid support. libretexts.orgnih.gov

Classical Methods for Peptide Bond Formation in Solution

Similar to SPPS, solution-phase synthesis requires the protection of the N-terminus of one amino acid and the C-terminus of another to ensure specific peptide bond formation. libretexts.org The N-terminus is commonly protected with a Boc or sometimes a benzyloxycarbonyl (Z) group, while the C-terminus is often protected as a simple ester (e.g., methyl or benzyl (B1604629) ester). libretexts.orgnih.gov

The peptide bond is formed using a coupling reagent, such as DCC, to activate the free carboxyl group of the N-protected amino acid, which then reacts with the free amino group of the C-protected amino acid. libretexts.org After the coupling reaction, one of the protecting groups is selectively removed to allow for the addition of the next amino acid in the sequence. masterorganicchemistry.com This step-wise process of coupling and deprotection is repeated until the desired peptide is assembled. researchgate.net An advantage of this method is that intermediates can be purified at each step, potentially leading to a very pure final product. nih.gov However, this can also be a drawback due to potential material loss at each purification stage. nih.gov

Purification Strategies for Solution-Synthesized Peptides, Including High-Performance Liquid Chromatography

Purification is a critical step in both solution-phase and solid-phase peptide synthesis. After the peptide is synthesized (and cleaved from the resin in the case of SPPS), the crude product contains the target peptide along with various impurities such as truncated or deletion sequences, and byproducts from protecting groups. bachem.comlcms.cz

The most powerful and widely used method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comlcms.czknauer.net This technique separates molecules based on their hydrophobicity. bachem.com The crude peptide mixture is loaded onto a column containing a nonpolar stationary phase (typically C18-modified silica). bachem.comlcms.cz A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing a small amount of an ion-pairing agent like TFA) is used to elute the components. bachem.comlcms.cz More hydrophobic peptides and impurities are retained longer on the column. Fractions are collected and analyzed for purity, and those containing the pure target peptide are pooled and lyophilized (freeze-dried) to obtain the final product as a powder. bachem.com

For solution-synthesized peptides, other purification techniques can also be employed. The Group-Assisted Purification (GAP) strategy, for instance, avoids traditional chromatography by using an auxiliary group that allows for simple extraction and washing to purify the product. nih.gov In some cases, especially for larger-scale purification, techniques like countercurrent distribution (CCD) may be used. bachem.com More recently, solid-phase extraction (SPE) with gradient elution has been developed as a simple and economical alternative for peptide purification. nih.gov

Emerging and Specialized Synthesis Techniques

A variety of innovative one-pot strategies have been developed, each with unique advantages for peptide elongation. These range from novel cascade reactions in solution to advanced purification techniques and specialized reagents.

One-Pot Solid-Phase Peptide Synthesis (SPPS): Innovations in SPPS have led to one-pot protocols that integrate deprotection and coupling steps. One such method involves a metal-free, on-resin Alloc (allyloxycarbonyl) group removal followed immediately by the next coupling step. acs.org This technique has been successfully applied to synthesize the model peptide Leu enkephaline and is scalable, offering a more sustainable alternative to traditional Fmoc/t-Bu-based SPPS. acs.org Another significant development is the use of microwave-assisted one-pot coupling and deprotection. The Liberty PRIME peptide synthesizer, for example, employs a process where the deprotection reagent is added directly to the post-coupling mixture without draining. cem.de This is enabled by the rapid hydrolysis of the active ester in the solution phase, preventing side reactions and allowing for a complete synthesis cycle in just over two minutes with a dramatic reduction in chemical waste. cem.de

Liquid-Phase Synthesis with Integrated Purification: To overcome the challenges of purifying intermediate peptides in traditional LPPS, novel one-pot systems with integrated purification have been devised.

PEPSTAR (Peptide Synthesis by Tandem Automated Reactions): This liquid-phase method utilizes a "nanostar" support and isolates the growing peptide through organic solvent nanofiltration (OSN). imperial.ac.uk This process efficiently removes reaction debris and excess reagents without phase or material transfers, leading to peptides of higher purity at a reduced cost compared to standard SPPS. imperial.ac.uk

Silylated Tag-Assisted Synthesis (STag-PS): This method attaches a silylated tag to the peptide, rendering it highly soluble in green solvents like cyclopentyl methyl ether (CPME). mdpi.com This enables a continuous one-pot process of coupling, Fmoc cleavage, and phase-separation purification, significantly reducing the reliance on regulated solvents like DMF. mdpi.com

Reagent-Mediated One-Pot Elongation: Certain reagents facilitate the direct, one-pot formation of peptide bonds without extensive use of protecting groups. The use of trimethylaluminum (B3029685) allows for the efficient coupling of N- and C-terminal unprotected amino acids. researchgate.net This cost-effective protocol involves the formation of a five-membered ring intermediate that reacts smoothly with an amino acid ester, enabling the synthesis of tripeptides in high yields in a one-pot manner. researchgate.net

Interactive Table: Comparison of Emerging One-Pot Peptide Synthesis Methodologies

| Methodology | Phase | Key Feature | Reported Yields/Purity | Key Advantages | Reference |

| Double Chemoselective Coupling | Solution | Three-step cascade reaction | 80-95% global yields | High efficiency, minimal epimerization, broad substrate scope | rsc.org |

| Metal-Free Alloc Removal | Solid (SPPS) | On-resin Alloc deprotection and coupling in one pot | High purity demonstrated for Leu enkephaline | Sustainable, metal-free, avoids DMF and TFA | acs.org |

| Microwave-Assisted One-Pot | Solid (SPPS) | Addition of deprotection base to undrained coupling mix | High purity peptides | Drastically reduced cycle time (~2 min) and chemical waste | cem.de |

| PEPSTAR | Liquid | Organic Solvent Nanofiltration (OSN) for purification | Higher purity than standard SPPS | Scalable, automated, lower cost | imperial.ac.uk |

| AJIPHASE® | Liquid | Anchor-assisted solubility and extractive workup | 73% yield for a 20-mer peptide | Simplified purification, no precipitation required | nih.gov |

| Silylated Tag-Assisted (STag-PS) | Liquid | STag enhances solubility in green solvents | >90% purity for difficult sequences | Environmentally friendly, near-stoichiometric reagent use | mdpi.com |

| Trimethylaluminum-Mediated | Solution | Couples unprotected amino acids | High yields for tripeptides | Cost-effective, avoids expensive coupling reagents | researchgate.net |

While a study focused on angiotensin-converting enzyme (ACE) inhibitors identified L-Leucyl-L-seryl-L-proline from a protein hydrolysate and confirmed its activity after synthesis via a standard solid-phase procedure, the application of the advanced one-pot methodologies described here offers a promising route for its more efficient and sustainable production. researchgate.net

Structural Elucidation and Conformational Analysis of Peptides Containing L Leucine, L Serine, and L Proline Moieties

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable for probing the structure of peptides in both solution and the solid state. These techniques provide detailed information on connectivity, molecular weight, and conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Peptide Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. nih.gov It provides data on the connectivity of atoms and the spatial proximity of different residues. Both 1D and 2D NMR experiments are utilized to gain insights into peptide conformation. chemrxiv.org

In the context of peptides with L-leucine, L-serine, and L-proline, NMR can elucidate the local environment of each residue. For instance, in a study of an amyloid-forming peptide containing these residues, solid-state NMR (ssNMR) was used to obtain 76 self-consistent experimental measurements, which included 41 restraints on backbone dihedral angles. nih.gov This detailed information allowed for the calculation of an ensemble of peptide structures, revealing an extended β-strand conformation. nih.gov The chemical shifts of protons, particularly the α-protons, and the coupling constants provide information about the backbone torsion angles (phi and psi), which define the secondary structure. nih.govpnas.org

Table 1: Representative NMR Data for Peptides Containing L-Proline

| Peptide Fragment | NMR Technique | Key Finding | Reference |

| Glycyl-L-proline | 1H NMR | Distinct chemical shifts for cis and trans isomers. | pnas.org |

| Proline-containing oligopeptides | 13C and 1H NMR | Presence of multiple conformations in DMSO-d6 solution due to cis/trans isomerism. | nih.gov |

| TTR(105–115) (contains Leu, Ser, Pro) | Solid-State NMR | Adopts an extended β-strand conformation in amyloid fibrils. | nih.gov |

| Calbindin D9k (contains Proline) | 2D 1H NMR | Direct evidence of multiple folded conformations due to proline isomerism. | nih.gov |

Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a peptide with high accuracy and for verifying its amino acid sequence. eastport.cz In a typical bottom-up proteomics approach, proteins or large peptides are enzymatically digested, often with trypsin, into smaller fragments that are more amenable to MS analysis. eastport.cz

Tandem mass spectrometry (MS/MS) is particularly powerful for peptide sequencing. eastport.cznih.gov In an MS/MS experiment, a specific peptide ion (precursor ion) is selected and then fragmented through collision-induced dissociation (CID) or other methods. The resulting fragment ions (product ions) are then analyzed. The mass differences between the fragment ions correspond to the masses of the individual amino acid residues, allowing for the determination of the sequence. acs.org

For peptides containing isomers like leucine (B10760876) and isoleucine, or in cases of amino acid epimerization (e.g., L-Ser to D-Ser), advanced MS techniques are required for localization. acs.orgnih.gov A method utilizing MS3 experiments has been proposed to differentiate such isomers by analyzing the fragmentation patterns of the fragment ions themselves. acs.orgnih.gov High-resolution mass spectrometry, for instance using an Orbitrap instrument, can confirm the molecular formula of both precursor and product ions, providing an additional layer of confidence in the identification. nih.gov

Table 2: Mass Spectrometry Applications in Peptide Analysis

| Application | Mass Spectrometry Technique | Information Obtained | Reference |

| Molecular Weight Determination | MS | Precise mass of the peptide. | eastport.cz |

| Sequence Verification | Tandem MS (MS/MS) | Amino acid sequence through fragmentation patterns. | eastport.cznih.gov |

| Isomer Differentiation | MS3, High-Resolution MS | Localization of isomeric and epimeric residues. | acs.orgnih.gov |

| Complex Mixture Analysis | LC-MS/MS | Identification of peptides in complex biological samples. | wiley-vch.de |

Vibrational Spectroscopy (Raman) for Conformational Transitions in Amino Acid Residues

Vibrational spectroscopy, particularly Raman spectroscopy, is highly sensitive to the conformational states of peptide backbones and amino acid side chains. nih.gov The amide I and amide III bands in Raman spectra are especially informative for characterizing secondary structures like β-bends. nih.gov

In studies of proline-containing peptides, Raman spectroscopy has been used to identify conformational transitions. rsc.org For example, the technique can distinguish between the all-trans polyproline II (PPII) helix, which is favored in aqueous solutions, and the all-cis polyproline I (PPI) helix, preferred in more hydrophobic environments. rsc.org Specific Raman bands can be used to quantitatively determine the molecular configuration. rsc.org For instance, the band at 365 cm⁻¹ is characteristic of the PPI conformation. rsc.org

UV resonance Raman (UVRR) spectroscopy offers enhanced sensitivity and selectivity, allowing for the probing of hydrogen bond interactions between water molecules and specific residues like proline. mdpi.com This technique can also directly monitor the trans-cis equilibrium of the X-Pro peptide bond, which is crucial for understanding how proline isomerization influences peptide conformation. mdpi.com The amide IIp band of proline is a sensitive marker for the hydrogen-bonding state at the carbonyl site of the imide bond. mdpi.com

Table 3: Key Raman Bands for Conformational Analysis of Proline-Containing Peptides

| Vibrational Mode | Wavenumber (cm⁻¹) | Conformational Significance | Reference |

| N–C out-of-plane bending | 310 | Distinct for PPII conformers. | rsc.org |

| C–O bending out of helix | 365 | Appears in PPI conformation. | rsc.org |

| Proline AIIp (cis) | ~1433 | Marker for cis conformer of the X-Pro bond. | mdpi.com |

| Proline AIIp (trans) | ~1476 | Marker for trans conformer of the X-Pro bond. | mdpi.com |

Crystallographic Analysis of Peptide Structures

X-ray crystallography provides high-resolution, three-dimensional structures of peptides in the solid state, offering a static snapshot of the molecular conformation.

X-ray Diffraction Studies of Peptide Conformation

X-ray diffraction analysis of single crystals allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the detailed conformation of the peptide backbone and side chains. nih.govresearchgate.net This technique has been instrumental in characterizing the structures of numerous amino acids and peptides, including those containing L-leucine, L-proline, and L-serine. researchgate.netacs.org

For example, the crystal structure of the cyclic dipeptide cyclo-L-prolyl-L-leucyl has been determined, providing detailed conformational information about the interaction between these two residues. nih.govacs.org In another study, X-ray crystallography was used to analyze an α-helical peptide stabilized by a hydrocarbon staple between adjacent residues. mdpi.com This analysis revealed four consecutive intramolecular hydrogen bonds of the i←i+4 type, which are characteristic of an α-helical secondary structure. mdpi.com Such studies are crucial for understanding how specific structural motifs are stabilized.

Analysis of Peptide Linkage Conformation (e.g., Trans Isomers in L-Prolyl-L-leucine)

Breakthrough studies in the early 1990s analyzing protein crystal structures in the Protein Data Bank (PDB) revealed a higher prevalence of cis-peptide bonds at Xaa-Pro locations, particularly within bends and turns. nih.gov In the case of L-prolyl-L-leucine, crystallographic studies of peptides containing this sequence can definitively establish whether the prolyl peptide bond is in the cis or trans state in the solid phase. This information is complementary to NMR studies in solution and helps to build a complete picture of the conformational landscape of the peptide.

Pyrrolidine (B122466) Ring Conformation in Proline-Containing Peptides

The L-proline residue imparts unique structural constraints on peptide backbones due to its cyclic pyrrolidine side chain, which incorporates the backbone amide nitrogen. This cyclization severely restricts the torsion angle phi (φ) to a narrow range, typically around -60° to -75°. A key conformational feature of the proline residue itself is the non-planar nature of the five-membered pyrrolidine ring, a phenomenon known as ring puckering.

The puckering of the proline ring is primarily described by the displacement of the Cβ and Cγ atoms relative to the plane defined by the other three ring atoms (N, Cα, Cδ). This leads to two major, low-energy envelope conformations:

Cγ-endo (UP): The Cγ atom is displaced on the same side of the Cα-Cδ-N plane as the Cα-carboxyl group. This conformation is often associated with a cis configuration of the preceding X-Pro peptide bond.

Cγ-exo (DOWN): The Cγ atom is displaced on the opposite side of the Cα-Cδ-N plane from the Cα-carboxyl group. The Cγ-exo pucker is generally considered the more stable conformation and is predominantly observed when the preceding X-Pro peptide bond is in the trans configuration.

| Conformation | Associated X-Pro Bond | Typical χ1 Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| Cγ-exo (DOWN) | trans (predominantly) | ~ +30° | 0 (Reference) | Cγ atom is displaced away from the peptide backbone. Generally the lower energy state. |

| Cγ-endo (UP) | cis (often) | ~ -20° | ~0.5 - 2.0 | Cγ atom is displaced towards the peptide backbone, potentially causing steric hindrance. |

Computational Approaches to Peptide Structure and Dynamics

Computational modeling provides indispensable insights into the conformational landscape of peptides. For a molecule like L-Leucine, L-seryl-L-prolyl-, which possesses significant conformational flexibility despite the proline constraint, quantum mechanical methods are essential for accurately describing its structure and energetics.

Density Functional Theory (DFT) is a powerful ab initio method used to investigate the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, vibrational frequencies, and relative energies of different conformers. For peptide studies, functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with Pople-style basis sets (e.g., 6-31G* or 6-311++G**) are commonly employed to balance computational cost and accuracy. DFT calculations performed in a vacuum (gas phase) are crucial for understanding the intrinsic conformational preferences of the peptide, free from external influences.

However, peptides rarely exist in a vacuum. To model their behavior in a biologically relevant aqueous environment, DFT is coupled with a Polarized Continuum Model (PCM) . PCM approximates the solvent as a continuous medium with a specific dielectric constant (ε ≈ 78.4 for water). The peptide is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the peptide's charge distribution and the polarized solvent. This approach effectively captures the stabilizing effect of the solvent on polar functional groups, such as the hydroxyl group of serine and the peptide backbone amides.

By comparing the relative energies of conformers calculated in the gas phase (DFT) versus in solution (DFT/PCM), researchers can quantify the influence of solvation on conformational stability. For instance, a conformer with an internal hydrogen bond might be most stable in the gas phase, but a more extended conformer that can hydrogen bond with water may become energetically favorable in the PCM calculation.

| Conformer | Key Feature | ΔE (Gas Phase, kcal/mol) | ΔE (PCM/Water, kcal/mol) | Interpretation |

|---|---|---|---|---|

| Conformer A | β-turn with Ser(OH)···Leu(C=O) H-bond | 0.00 (Most Stable) | 1.85 | Intramolecular H-bond is highly favorable in vacuum but less so in water, which competes for H-bonding. |

| Conformer B | Extended, solvent-exposed Ser and Leu | 2.10 | 0.00 (Most Stable) | Solvation strongly stabilizes the polar groups, making the extended form most favorable in an aqueous environment. |

| Conformer C | cis-Proline isomer, compact | 4.50 | 3.80 | The high energy of the *cis-Pro bond is slightly mitigated by favorable solvation of the more compact structure. |

Structural Determinants of Peptide Functional Properties

The proline residue at the C-terminus of L-Leucine, L-seryl-L-prolyl- acts as a major structural determinant. Its primary influence stems from two key properties: restricted backbone torsion and the capacity for cis-trans isomerization.

Backbone Rigidity: As mentioned (3.2.3), the pyrrolidine ring locks the φ angle of proline at approximately -65°. This rigidity propagates through the peptide chain, significantly reducing the number of accessible conformations compared to a non-proline-containing tripeptide. This conformational restriction makes proline a potent inducer of turns, particularly β-turns. A β-turn is a structural motif where the peptide chain reverses its direction over four amino acid residues. Proline is frequently found at the i+1 position of Type I and Type II β-turns, as its fixed φ angle and the ψ angle of the preceding residue (Serine in this case) can readily adopt the required dihedral angles to facilitate the turn.

Cis-Trans Isomerization: The peptide bond preceding a proline residue (the Ser-Pro bond in this peptide) is unique in that the energy difference between the trans and cis isomers is unusually small (the trans form is typically favored by only 2-5 kcal/mol). The interconversion between these two states is slow, often occurring on a biological timescale (seconds to minutes). This means that both the cis-Pro and trans-Pro forms of L-Leucine, L-seryl-L-prolyl- can coexist in solution, each with a distinct three-dimensional structure. This isomerization can act as a "molecular switch," where the change from a trans (more extended) to a cis (more compact, kinked) backbone can dramatically alter the peptide's shape and its ability to bind to a biological target.

| Turn Type | Residue i (Serine) - ψ | Residue i+1 (Proline) - φ | Residue i+1 (Proline) - ψ | Comment |

|---|---|---|---|---|

| Type I | ~ -30° | ~ -60° | ~ -30° | A common turn type readily accommodated by Proline at the i+1 position. |

| Type II | ~ +120° | ~ -60° | ~ 0° | Requires a Glycine at position i+2. Proline at i+1 directs the chain into this turn. |

L-Leucine (Hydrophobic): The N-terminal leucine residue possesses a bulky, nonpolar isobutyl side chain. In an aqueous environment, this hydrophobic group has a strong tendency to minimize its contact with water. This can be achieved through intramolecular interactions, where the peptide folds to shield the leucine side chain (hydrophobic collapse), or through intermolecular interactions, where it binds to a nonpolar pocket on a receptor or enzyme. This residue is critical for membrane permeability and binding to hydrophobic targets.

The combination of these residues creates a molecule with localized regions for different types of interactions. The peptide's conformation, heavily influenced by the C-terminal proline, will orient the leucine and serine side chains in a specific spatial arrangement. This defined structure presents distinct hydrophobic (Leucine) and hydrophilic/H-bonding (Serine) faces, which is a common feature in peptides designed for specific molecular recognition events at interfaces, such as a cell membrane or a receptor binding site.

| Residue | Side Chain | Character | Primary Interaction Type | Functional Role |

|---|---|---|---|---|

| L-Leucine | -CH₂(CH(CH₃)₂) | Hydrophobic, Nonpolar | van der Waals, Hydrophobic Effect | Anchoring to nonpolar surfaces/pockets; driving conformational folding in water. |

| L-Serine | -CH₂OH | Hydrophilic, Polar | Hydrogen Bonding (Donor & Acceptor) | Enhancing aqueous solubility; specific recognition via H-bonds. |

| L-Proline | -CH₂CH₂CH₂- (cyclic) | Apolar, Conformationally Rigid | Steric Constraint, van der Waals | Inducing turns and kinks; restricting backbone flexibility to define peptide shape. |

Biological Roles and Mechanisms of Action of Peptides Containing L Leucine, L Serine, and L Proline Residues

Interplay with Cellular Signaling Pathways

Peptides containing L-leucine are pivotal in modulating cellular signaling, primarily through their influence on nutrient-sensing pathways. L-leucine, an essential branched-chain amino acid, acts as a potent signaling molecule, directly impacting cell growth and metabolism. physiology.orgwikipedia.org

L-Leucine-Mediated Activation of the Mammalian Target of Rapamycin (B549165) (mTOR) Pathway

L-leucine is a well-established activator of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and survival. frontiersin.orgwjgnet.com Specifically, leucine (B10760876) activates mTOR complex 1 (mTORC1), which in turn orchestrates a variety of anabolic processes. nih.govnih.govresearchgate.net This activation is crucial for the regulation of protein synthesis and is particularly significant in tissues with high protein turnover, such as skeletal muscle. physiology.org The activation of mTORC1 by leucine is a key mechanism by which cells sense amino acid availability and couple it to growth-related processes. physiology.orgwjgnet.com

The signaling of amino acid availability to mTORC1 is mediated by the Rag family of guanosine (B1672433) triphosphatases (GTPases). nih.govresearchgate.netmit.edu These proteins act as obligate heterodimers, such as RagA/B paired with RagC/D, and are anchored to the lysosomal surface by the Ragulator complex. pnas.orgnih.govnih.gov In the presence of sufficient amino acids like leucine, Rag GTPases recruit mTORC1 to the lysosome, its site of activation. pnas.orgnih.gov

Leucyl-tRNA synthetase (LARS) has been identified as a key cytosolic sensor for leucine. mdpi.comresearchgate.net Upon binding leucine, LARS interacts with RagD, promoting its GTP hydrolysis. nih.govmdpi.com This event is a critical initiating step in the Rag GTPase cycle that leads to mTORC1 activation. nih.govresearchgate.net LARS functions as an "ON" switch for leucine signaling to mTORC1, driving the nucleotide changes in the Rag GTPase heterodimer that are necessary for mTORC1 recruitment and subsequent activation. nih.govresearchgate.net Specifically, LARS-mediated GTP hydrolysis of RagD facilitates the GTP loading of RagB, a state that is permissive for mTORC1 activation. nih.govnih.gov

Sestrin2 is another critical protein that functions as a direct sensor of leucine, playing an inhibitory role in mTORC1 signaling. nih.govnih.govmit.edu In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex. nih.govresearchgate.net GATOR2 is a positive regulator of mTORC1, acting by suppressing the GTPase-activating protein (GAP) activity of the GATOR1 complex towards RagA/B. nih.govnih.govpnas.org

When leucine levels are sufficient, leucine binds directly to Sestrin2, causing a conformational change that disrupts the Sestrin2-GATOR2 interaction. nih.govnih.govmit.edu This dissociation liberates GATOR2 to inhibit GATOR1, thereby preventing the inactivation of RagA/B and promoting the activation of mTORC1. nih.govmdpi.com The affinity of leucine for Sestrin2 is in a physiologically relevant range, with a dissociation constant (Kd) of approximately 20 µM, which corresponds to the concentration of leucine that half-maximally activates mTORC1. nih.govnih.govmit.edu Thus, Sestrin2 acts as a crucial "OFF" switch that is relieved by the presence of leucine. nih.gov

Once activated, mTORC1 phosphorylates a number of downstream targets to promote cell growth and anabolism. The two best-characterized direct substrates of mTORC1 are S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). frontiersin.orgnih.govmdpi.com

Phosphorylation of S6K1 by mTORC1 leads to its activation. mdpi.com Active S6K1 then phosphorylates several substrates, including the ribosomal protein S6 (rpS6), which enhances the translation of a specific class of mRNAs that contain a 5' terminal oligopyrimidine tract (5'TOP). diabetesjournals.orgscielo.br These mRNAs typically encode components of the translational machinery, such as ribosomal proteins and elongation factors. diabetesjournals.org

Simultaneously, mTORC1 phosphorylates 4E-BP1, which causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E). frontiersin.orgnih.govnih.gov In its unphosphorylated state, 4E-BP1 binds to and sequesters eIF4E, preventing the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation. nih.govscielo.br The release of eIF4E upon 4E-BP1 phosphorylation allows it to assemble with eIF4G and other factors to form the eIF4F complex, thereby promoting the translation of most cellular mRNAs. scielo.brscielo.br Together, the activation of S6K1 and the inhibition of 4E-BP1 by mTORC1 synergistically upregulate protein synthesis. nih.gov

Peptide Interactions with GATOR and Ragulator Complexes in Nutrient Sensing

The nutrient-sensing pathway upstream of mTORC1 involves a complex interplay between several multi-protein complexes at the lysosomal surface. The Ragulator complex, a pentameric assembly, serves as the anchor for Rag GTPases to the lysosome. pnas.orgnih.govnih.gov Beyond simply tethering the Rags, Ragulator also functions as a guanine (B1146940) nucleotide exchange factor (GEF) for RagA/B, promoting their activation in response to amino acid signals. nih.govnih.gov

The GATOR complex, composed of the GATOR1 and GATOR2 subcomplexes, is a key regulator of the Rag GTPases. nih.govnih.gov GATOR1 acts as a GAP for RagA/B, converting them to their inactive GDP-bound state and thus inhibiting mTORC1 signaling. nih.govnih.gov GATOR2, in turn, opposes GATOR1 function. nih.govpnas.org In the presence of amino acids, GATOR2 inhibits GATOR1, allowing for RagA/B to become GTP-loaded and activate mTORC1. nih.govd-nb.info The leucine sensor Sestrin2 directly interacts with GATOR2 to regulate this process. nih.govresearchgate.net Recent findings indicate that the Rag-Ragulator complex is central to the entire architecture, being essential for the recruitment of the GATOR supercomplex to the lysosome. pnas.org

Modulation of Protein Synthesis by Leucine-Containing Peptides

Leucine and peptides containing this amino acid are potent stimulators of protein synthesis, primarily through the activation of the mTORC1 signaling pathway. frontiersin.orgscielo.brnih.gov By triggering the cascade involving S6K1 and 4E-BP1, leucine enhances the translational capacity of the cell. frontiersin.orgscielo.brnih.gov This effect is particularly pronounced in skeletal muscle, where leucine availability is a key determinant of muscle protein synthesis rates. nih.govnih.gov

The "leucine trigger" hypothesis suggests that a rapid increase in blood leucine concentration following the ingestion of protein is a primary driver for the post-prandial stimulation of muscle protein synthesis. frontiersin.org Leucine's effect on mTOR is synergistic with other signals, such as insulin (B600854), allowing for a coordinated regulation of protein synthesis in response to both nutrient availability and hormonal cues. nih.govnih.gov The stimulation of translation initiation is a critical control point, and leucine's ability to modulate the activity of factors like eIF4E and S6K1 underscores its importance in this process. scielo.brscielo.br

Data Tables

Table 1: Key Proteins in Leucine-Mediated mTORC1 Activation

| Protein/Complex | Function | Role in Leucine Signaling | Key Interactions |

| mTORC1 | Serine/threonine kinase complex | Central regulator of cell growth; activated by leucine. | S6K1, 4E-BP1 |

| Rag GTPases | GTP-binding proteins | Mediate amino acid signals to mTORC1; recruit mTORC1 to the lysosome. | Ragulator, GATOR1, LARS |

| LARS | Leucyl-tRNA synthetase | Cytosolic leucine sensor; "ON" switch for mTORC1 activation. | Leucine, RagD |

| Sestrin2 | Leucine-binding protein | Cytosolic leucine sensor; inhibitor of mTORC1 signaling. | Leucine, GATOR2 |

| GATOR1 | GAP complex | Negative regulator of RagA/B; inhibits mTORC1. | RagA/B, GATOR2 |

| GATOR2 | Regulatory complex | Inhibits GATOR1, thereby activating mTORC1. | Sestrin2, GATOR1 |

| Ragulator | Lysosomal anchor/GEF | Tethers Rag GTPases to the lysosome; activates RagA/B. | Rag GTPases |

| S6K1 | Serine/threonine kinase | Downstream effector of mTORC1; promotes translation of specific mRNAs. | mTORC1, rpS6 |

| 4E-BP1 | Translational repressor | Downstream effector of mTORC1; inhibits cap-dependent translation. | mTORC1, eIF4E |

Receptor Binding and Allosteric Modulation

Peptides in the body often act as signaling molecules by binding to specific receptors on the cell surface. Their interactions can be complex, sometimes involving sites other than the primary binding location, leading to a modulation of the receptor's activity.

Peptide Ligand Interactions with Dopamine (B1211576) Receptor Subtypes (e.g., D2L, D2S, D4)

There is no direct evidence in the reviewed literature detailing the interaction of L-leucyl-L-seryl-L-proline with dopamine receptors. However, the modulation of these receptors by other small peptides containing similar amino acid residues, specifically L-proline and L-leucine, has been documented. A key example is the hypothalamic tripeptide L-prolyl-L-leucyl-glycinamide (PLG). Research has shown that PLG can modulate the agonist binding to the dopamine D2 receptor. biorxiv.org

Studies using bovine striatal membranes demonstrated that PLG enhanced the binding of the high-affinity D2 agonist, N-n-propylnorapomorphine (NPA). biorxiv.org This suggests that PLG acts as a positive allosteric modulator of the D2 receptor, enhancing its response to agonists without binding to the primary dopamine binding site itself. biorxiv.orgox.ac.uk Further research on synthetic analogs of PLG, where the L-proline and L-leucine residues were modified, confirmed that these types of peptides can act as allosteric modulators of human dopamine D₂ receptors. ox.ac.uk These findings provide a framework for how a peptide such as L-leucyl-L-seryl-L-proline could potentially interact with and modulate dopamine receptor subtypes, although specific studies are required for confirmation.

Transport Mechanisms Across Biological Membranes

For any peptide to exert a biological effect within a cell or to be absorbed from the gut, it must cross biological membranes. This process is typically mediated by specific transporter proteins.

Carrier-Mediated Uptake of Amino Acids and Peptides

The absorption of small peptides, such as di- and tripeptides, is primarily handled by specific carrier proteins. intrabio.com The major transporters responsible for this are the peptide transporters PepT1 (SLC15A1) and PepT2 (SLC15A2). intrabio.com

PepT1 is mainly found in the brush border membrane of the small intestine, where it absorbs di- and tripeptides from digested food. intrabio.com It is a high-capacity, low-affinity transporter. intrabio.com

PepT2 is predominantly located in the kidneys, where it is involved in reabsorbing peptides from the primitive urine, preventing the loss of valuable amino acids. intrabio.com

These transporters are proton-coupled, meaning they use the electrochemical gradient of protons to drive peptide uptake into the cell. intrabio.com They have a broad substrate specificity and can transport most of the 8000 possible tripeptides that can be formed from the 20 proteinogenic amino acids. intrabio.com Notably, peptides containing a proline residue, particularly in an Xaa-Pro sequence, often exhibit a high affinity for the PepT1 transporter.

Individual amino acids are transported by a different and wide variety of transporter proteins, often categorized into "systems" based on their substrates and ion dependence (e.g., System L, System A). frontiersin.org

| Transporter | Systematic Name | Primary Location | Substrates | Driving Force |

|---|---|---|---|---|

| PepT1 | SLC15A1 | Small Intestine | Most di- and tripeptides | Proton Gradient |

| PepT2 | SLC15A2 | Kidney, Brain | Most di- and tripeptides | Proton Gradient |

| LAT1 | SLC7A5 | Brain, Testis, Placenta, various tissues | Large neutral amino acids (e.g., Leucine) | Amino Acid Exchange |

| OAT1 | SLC22A6 | Kidney, Brain | Organic anions, certain drugs | Ion Gradients |

Alterations in Transporter Selectivity by Peptide Modifications (e.g., N-Acetylation of L-Leucine)

Chemical modification of amino acids or peptides can drastically alter their interaction with membrane transporters. A well-studied example is the N-acetylation of L-leucine. This modification involves adding an acetyl group to the nitrogen atom of leucine's amino group.

This seemingly small change has profound effects on the molecule's physicochemical properties and its transport mechanism. biorxiv.org At physiological pH, L-leucine exists as a zwitterion (having both a positive and negative charge), whereas N-acetyl-L-leucine is an anion (negatively charged). biorxiv.org This change in charge profile leads to a switch in the transporters it uses. biorxiv.org

L-Leucine is primarily transported by the L-type Amino Acid Transporter 1 (LAT1), which is a high-affinity (Km ≈ 0.2 mM) but low-capacity system. biorxiv.orgfrontiersin.org This means it binds leucine tightly but can become saturated at relatively low concentrations. biorxiv.org

N-acetyl-L-leucine , on the other hand, is no longer a substrate for LAT1. Instead, it is transported by lower-affinity (Km ≈ 10 mM), high-capacity transporters, including Organic Anion Transporters (OAT1 and OAT3) and the Monocarboxylate Transporter 1 (MCT1).

The consequence of this transporter switching is significant: the uptake of N-acetyl-L-leucine is much less likely to become saturated compared to L-leucine, allowing for greater intracellular concentrations to be achieved. biorxiv.orgfrontiersin.org This principle of modifying a molecule to change its transporter affinity is a key strategy in drug design.

Contributions to Cellular Processes and Metabolic Regulation

While the specific functions of L-leucyl-L-seryl-L-proline are not defined, the roles of its constituent amino acids and similar peptides suggest potential contributions to cellular signaling and metabolism.

L-leucine is a well-known activator of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. The presence of a leucine residue suggests that peptides like L-leucyl-L-seryl-L-proline could potentially influence these fundamental cellular processes.

Furthermore, research on other tripeptides provides clues to possible functions. For example, the soybean-derived tripeptide Leu-Ser-Trp (LSW), which shares two amino acids with the peptide , has been shown to protect vascular endothelial cells from oxidative stress and inflammation. LSW was found to act as a direct ROS (reactive oxygen species) scavenger and to mitigate the expression of inflammatory molecules.

The proline residue also confers unique properties. Proline-rich peptides are known to adopt specific structures that can be important for biological activity, and they can sometimes interfere with protein synthesis by binding to the ribosome. Additionally, enzymes known as prolyl oligopeptidases are specialized to cleave peptide bonds involving proline, suggesting a potential pathway for the degradation and regulation of proline-containing peptides.

Impact on Protein Metabolism, Including Proteolysis and Protein Balance

Peptides and their constituent amino acids play a critical role in regulating protein metabolism, which encompasses the continuous processes of protein synthesis (anabolism) and protein breakdown (catabolism or proteolysis). A positive protein balance, where synthesis exceeds breakdown, is essential for growth, repair, and maintenance of tissues like skeletal muscle.

L-Leucine is a primary driver of protein synthesis. It acts as a potent signaling molecule, directly stimulating the synthesis of muscle proteins. wikipedia.org The principal mechanism for this is the activation of the mammalian target of rapamycin (mTOR) signaling pathway. nih.govmdpi.com Leucine activates the mTOR complex 1 (mTORC1), which in turn phosphorylates key downstream targets, including p70-S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). nih.gov This cascade initiates the translation of mRNA, the crucial step in building new proteins. nih.govmdpi.com This anabolic effect of leucine is not confined to muscle but has also been observed in the liver, adipose tissue, and other organs. nih.gov

L-Serine is another fundamental building block required for the synthesis of a vast array of the body's proteins and enzymes. drugbank.com As a precursor for many other essential molecules, its availability is crucial for maintaining normal rates of cellular proliferation and protein synthesis. frontiersin.org

The combination of these three amino acids in a tripeptide structure suggests a potent potential to positively influence protein balance. The strong anabolic signaling from L-leucine, coupled with the structural contributions of L-proline and the foundational role of L-serine, could work synergistically to enhance protein synthesis while potentially reducing proteolysis.

Table 1: Research Findings on the Impact of L-Leucine on Protein Metabolism

| Study Focus | Model | Key Findings | Reference |

|---|---|---|---|

| Effect of L-leucine infusion on whole-body protein turnover | Healthy human subjects | Decreased lysine (B10760008) oxidation (a measure of protein catabolism) from 13.2 to 10.7 μmol/kg/h. Reduced endogenous leucine flux (an indicator of protein breakdown) from 128 to 113 μmol/kg/h. | researchgate.net |

| Effect of L-leucine supplementation on muscle protein degradation in cancer cachexia | Tumour-bearing rats | Leucine supplementation improved muscle mass and protein content. Modulated the activity of the ubiquitin-proteasome pathway, suggesting a decrease in protein degradation. | nih.gov |

| Leucine's effect on protein synthesis across tissues | Rats | Oral leucine administration increased protein synthesis in skeletal muscle, liver, heart, white adipose tissue, and pancreas. This was associated with the activation of the mTOR signaling pathway. | nih.gov |

Influence on Energy Balance Pathways

Amino acids and peptides are not only structural units but also active participants in the regulation of energy homeostasis. They can serve as fuel sources and as signaling molecules that modulate metabolic pathways.

L-Leucine significantly influences energy balance. The carbon skeleton of leucine can be catabolized to generate ATP, providing energy for cellular processes. nih.gov It is classified as a strictly ketogenic amino acid because its breakdown yields acetyl-CoA and acetoacetyl-CoA, which can be used for energy in the Krebs cycle or for the synthesis of ketone bodies. drugbank.com Beyond its role as a direct energy substrate, leucine acts as a metabolic regulator. It has been shown to stimulate the oxidation of fatty acids in skeletal muscle by activating AMP-activated protein kinase (AMPK), a critical enzyme that functions as a cellular energy sensor. nih.gov This action can help prevent the accumulation of lipids in muscle and other tissues. nih.gov Furthermore, studies have indicated that leucine can enhance mitochondrial biogenesis—the creation of new mitochondria—in both muscle cells and adipocytes, which increases the cell's capacity for energy expenditure. nih.gov In a human study, the infusion of L-leucine led to a decrease in the liver's production of glucose, indicating a glucose-sparing effect. researchgate.net

L-Proline metabolism is also integrated into cellular energy pathways. It can be oxidized to provide energy, with its catabolism leading to the formation of glutamate, which can be converted to α-ketoglutarate, an intermediate of the Krebs cycle. nih.gov

L-Serine is necessary for the proper metabolism of fats and fatty acids. drugbank.com It is a precursor to a variety of other molecules, including phospholipids (B1166683) and glycolipids, which are essential components of cell membranes and are involved in metabolic signaling. frontiersin.org

A tripeptide containing L-leucine, L-serine, and L-proline could therefore influence energy balance through several avenues. The ketogenic nature of leucine provides an alternative fuel source, while its activation of AMPK could promote more efficient energy utilization and fatty acid oxidation. The metabolic contributions of proline and serine further support these energy-producing and regulatory pathways, suggesting a comprehensive role in modulating both glucose and lipid metabolism.

Table 2: Research Findings on the Influence of L-Leucine on Energy Metabolism

| Study Focus | Model | Key Findings on Energy Balance | Reference |

|---|---|---|---|

| Effect of L-leucine infusion on glucose kinetics | Healthy human subjects | Leucine infusion decreased hepatic glucose production. It also decreased the metabolic clearance rate of glucose, suggesting a glucose-sparing effect. Plasma glucose and insulin concentrations remained unchanged. | researchgate.net |

| Leucine's role in fat metabolism | Cell culture (skeletal muscle) | Leucine stimulates fatty acid oxidation by activating the AMP-activated protein kinase (AMPK) pathway. This helps prevent lipid accumulation in muscle cells. | nih.gov |

| Leucine's effect on mitochondrial function | Cell culture (myocytes and adipocytes) | Leucine treatment increased mitochondrial mass and oxygen consumption, indicating an enhancement of cellular energy expenditure capacity. | nih.gov |

Enzymatic Processing and Biodegradation of Peptides Containing L Leucine, L Serine, and L Proline Moieties

Hydrolysis of Peptide Bonds by Specific Enzymatic Systems

The stability of a peptide bond is significantly influenced by its chemical environment and the nature of the adjacent amino acid residues. Hydrolysis, the primary mechanism of peptide bond cleavage, can be catalyzed by acids, bases, or, most significantly in biological systems, by specific enzymes called peptidases.

The rate of peptide bond hydrolysis is strongly dependent on pH. encyclopedia.pubmdpi.com Under acidic conditions (pH 1–3), hydrolysis can occur, for instance, through the deamidation of C-terminal amides or at the N-terminal side of serine residues. encyclopedia.pub This is potentially facilitated by the hydroxyl group on the serine side chain acting as a nucleophile. encyclopedia.pub In neutral or alkaline environments, deamidation of asparagine residues can occur via a cyclic imide intermediate. encyclopedia.pub

However, the presence of a proline residue confers significant resistance to enzymatic degradation. researchgate.net The cyclic structure of proline creates a rigid kink in the peptide backbone, making the adjacent peptide bond less accessible to many common digestive enzymes. researchgate.net This inherent resistance means that specialized enzymes are required for efficient cleavage. Peptides rich in proline and glutamic acid have been shown to be more resistant to digestion by pepsin and pancreatin. researchgate.net

Due to the unique challenge presented by proline residues, a specific class of enzymes known as prolyl peptidases has evolved. nih.gov These enzymes are crucial for the breakdown of proline-rich proteins like collagen and casein. researchgate.net Prolyl peptidases are a subfamily of serine proteases that can cleave proteins and peptides at the proline residue. nih.govnih.gov

Aminopeptidases that act on proline fall into several categories:

Prolyl Aminopeptidases (PAPs) : These exopeptidases specifically remove an N-terminal amino acid when the second residue is proline. nih.gov They belong to the S33 family of serine peptidases. researchgate.netnih.govresearchgate.net

Dipeptidyl Peptidase IV (DPP-IV) : This enzyme removes N-terminal dipeptides from polypeptides, provided the penultimate residue is proline. ebi.ac.uk

Prolyl Oligopeptidases (POPs) : These endopeptidases cleave peptide bonds on the C-terminal side of proline residues within a peptide chain. ebi.ac.uk They are typically restricted to acting on substrates shorter than 30 amino acids. researchgate.net

These enzymes have distinct active sites that can accommodate the rigid structure of proline, allowing for efficient hydrolysis. researchgate.net While less specialized, general aminopeptidases can cleave peptide bonds involving serine, the efficiency of this process can be influenced by the surrounding amino acid sequence.

Metabolic Pathways of Constituent Amino Acids

Once a peptide is hydrolyzed into its individual amino acids, each follows a distinct metabolic pathway. L-leucine, as a branched-chain amino acid (BCAA), undergoes a well-characterized catabolic process primarily in muscle, adipose, and liver tissues. wikipedia.org

The catabolism of L-leucine is initiated by two key enzymatic steps common to all BCAAs. nih.gov

Transamination by Branched-Chain Amino Acid Aminotransferase (BCAT) : This is the first and reversible step in leucine (B10760876) degradation. frontiersin.orgnih.gov The BCAT enzyme transfers the amino group from leucine to α-ketoglutarate, producing glutamate and the corresponding branched-chain α-keto acid (BCKA), α-ketoisocaproate (α-KIC). frontiersin.orgnih.govwikipedia.org In humans, two isoforms of BCAT exist: a cytosolic form (BCATc) and a more ubiquitous mitochondrial form (BCATm). wikipedia.org

Oxidative Decarboxylation by Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex : This is the second, irreversible, and rate-limiting step in BCAA catabolism. nih.gov The BCKDH complex, located on the inner mitochondrial membrane, catalyzes the oxidative decarboxylation of α-KIC to form isovaleryl-CoA. wikipedia.orgresearchgate.net This multi-enzyme complex is crucial for connecting amino acid metabolism to energy production pathways like the citric acid cycle. fiveable.me Its activity is tightly regulated. nih.govgosset.ai

| Enzyme | Location | Function in Leucine Catabolism | Reversibility |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Mitochondria (BCATm) and Cytosol (BCATc) | Catalyzes the transfer of an amino group from L-leucine to α-ketoglutarate. | Reversible |

| Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex | Inner Mitochondrial Membrane | Catalyzes the oxidative decarboxylation of α-ketoisocaproate (α-KIC). | Irreversible |

The breakdown of L-leucine gives rise to several biologically active metabolites. While the majority of leucine is used for protein synthesis, the remainder is catabolized into α-KIC and subsequently other compounds. nih.govresearchgate.net

α-Ketoisocaproate (α-KIC) : As the direct product of leucine transamination, α-KIC is a key intermediate. wikipedia.org The vast majority (90-95%) of α-KIC is further oxidized by the BCKDH complex to isovaleryl-CoA, which eventually yields acetyl-CoA and acetoacetate for energy production. nih.govcreative-proteomics.comencyclopedia.pub α-KIC itself has been shown to stimulate mTORC1 signaling, a key pathway in protein synthesis, though its effects on glucose metabolism are complex and may depend on its conversion back to leucine. nih.gov

β-Hydroxy-β-methylbutyrate (HMB) : A small fraction (about 5-10%) of α-KIC is converted in the cytosol to HMB. wikipedia.orgcreative-proteomics.comencyclopedia.pub Despite being a minor metabolite, HMB has significant biological effects. nih.gov It is recognized for its ability to increase protein synthesis and inhibit protein breakdown. researchgate.netwikipedia.org HMB is thought to exert these effects by stimulating the mTOR pathway and inhibiting the ubiquitin-proteasome pathway, which is responsible for muscle protein degradation. researchgate.netnih.gov This has led to its investigation as a nutritional supplement for preserving muscle mass. wikipedia.orgnih.gov

| Metabolite | Precursor | Percent of Leucine Metabolism | Key Biological Activities |

| α-Ketoisocaproate (α-KIC) | L-Leucine | ~95% (further catabolized) | Stimulates mTORC1 signaling; obligatory intermediate in leucine breakdown. nih.gov |

| β-Hydroxy-β-methylbutyrate (HMB) | α-Ketoisocaproate (α-KIC) | ~5-10% | Stimulates muscle protein synthesis; inhibits muscle protein breakdown; may reduce muscle damage and promote recovery. wikipedia.orgresearchgate.net |

In Vitro Models for Investigating Peptide Degradation Kinetics

To understand the stability and breakdown of specific peptides, researchers employ various in vitro models. These models allow for the precise measurement of degradation rates and the identification of cleavage products under controlled conditions. A common approach involves incubating a synthetic peptide with purified enzymes, cell cultures, or tissue homogenates. nih.gov

The kinetics of degradation can be monitored over time by taking samples at various intervals and quantifying the amount of the remaining intact peptide. nih.gov Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are essential for this quantification. nih.govresearchgate.net These methods can separate the original peptide from its breakdown fragments and provide precise concentration data.

For example, researchers have used mass spectrometry to create kinetic profiles of peptide degradation by proteasomes isolated from different organs. researchgate.net Another approach involves modeling the release of peptides during proteolysis, which considers factors like the gradual "demasking" or unfolding of the protein substrate that exposes new cleavage sites. mdpi.com Isothermal titration calorimetry (ITC) has also been used to study the slow dissolution kinetics of peptide fibrils, a form of peptide aggregation. nih.gov These models are crucial for predicting a peptide's stability and metabolic fate in a biological system.

An in-depth examination of the biosynthetic origins of the constituent amino acids of L-Leucine, L-seryl-L-prolyl- reveals the intricate molecular machinery responsible for their formation. This analysis focuses on the anabolic pathways of L-leucine within prokaryotic systems and the fundamental process of tRNA-dependent amino acid loading, which is crucial for peptide synthesis.

Biosynthetic Pathways of Constituent Amino Acids Relevant to Peptide Formation

The synthesis of peptides is contingent upon a ready supply of their constituent amino acids. The metabolic routes leading to L-leucine, L-serine, and L-proline are foundational to the ultimate formation of the tripeptide L-Leucine, L-seryl-L-prolyl-.

Advanced Research Methodologies and Experimental Models in Peptide Science

In Vitro Cell Culture Models for Mechanistic Studies

In vitro models are fundamental for dissecting the cellular and molecular mechanisms of a peptide.

Application of Human Neuroblastoma Cell Lines (e.g., SH-SY5Y) in Receptor Binding and Signaling Research

The human neuroblastoma cell line SH-SY5Y is a common model for neurobiological studies. Research on a novel peptide would involve treating these cells to determine effects on neuronal markers, cell viability, and signaling pathways. Differentiated SH-SY5Y cells can express a variety of neuronal receptors, making them a suitable model to screen for peptide-receptor interactions. nih.govnih.gov A study on a new peptide would typically involve competitive binding assays to identify potential receptors.

Assessment of Protein Turnover and Mitochondrial Function in Myotube Models (e.g., C2C12)

Murine C2C12 myoblasts can be differentiated into myotubes, providing a robust model for studying skeletal muscle physiology. While extensive research exists on how the single amino acid L-leucine influences protein turnover and mitochondrial biogenesis in C2C12 cells nih.govmdpi.comnih.gov, no such data is available for the tripeptide L-Leucine, L-seryl-L-prolyl-. A hypothetical study would involve treating C2C12 myotubes with the tripeptide and measuring rates of protein synthesis and degradation, as well as assessing mitochondrial respiration and biogenesis markers.

Molecular Biology Techniques in Peptide Research

Molecular biology tools are crucial for understanding the relationship between a peptide's structure and its function.

Site-Directed Mutagenesis for Structure-Function Relationship Elucidation

Site-directed mutagenesis is a technique used to make specific, targeted changes to a DNA sequence. nih.govwikipedia.org In peptide research, this is more commonly applied to the receptors that peptides bind to, or to the genes encoding larger peptide hormones. neb.com For a small, likely synthetic tripeptide, this technique is not directly applicable to the peptide itself but would be essential for modifying its potential target receptors to identify key amino acid residues involved in binding and signal transduction. nih.govuni-tuebingen.de

Biochemical Assays for Enzyme and Receptor Activity

Biochemical assays are used to quantify the activity of enzymes and the binding affinity of molecules to receptors. Cell-based assays are essential for evaluating the biological activity of peptides in a physiologically relevant context. americanpeptidesociety.org These can measure changes in cell viability, enzyme activity, or protein expression using methods like fluorescent markers or colorimetric dyes to quantify the peptide's effects. americanpeptidesociety.org For a tripeptide, one might screen its ability to inhibit or activate specific enzymes, such as proteases or kinases, using assays with colorimetric or fluorescent substrates. jst.go.jpnii.ac.jpresearchgate.net

Analytical Chemistry Techniques for Peptide Analysis

Advanced analytical techniques are required for the purification, quantification, and characterization of peptides.

Table 1: Common Analytical Techniques for Peptide Characterization

| Technique | Application | Common Methods |

| Chromatography | Purity assessment and quantification of the peptide. lcms.cz | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for separating peptides from impurities based on hydrophobicity. resolvemass.canih.gov |

| Mass Spectrometry | Confirmation of molecular weight and amino acid sequence. resolvemass.ca | Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the exact mass of the peptide. biosynth.com Tandem mass spectrometry (MS/MS) is used for de novo sequencing. nih.govnih.gov |

| Amino Acid Analysis | Determination of amino acid composition and peptide content. resolvemass.ca | The peptide is hydrolyzed into its constituent amino acids, which are then derivatized and quantified, often by HPLC. biosynth.com |

These techniques would be foundational for confirming the identity, purity, and concentration of L-Leucine, L-seryl-L-prolyl- before its use in any biological experiments. acs.orgresearchgate.netthermofisher.com

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-performance liquid chromatography is a premier technique for the separation, purification, and quantification of peptides from complex mixtures. nih.govnih.gov The versatility of HPLC allows for the use of different chromatographic modes, including reversed-phase, ion-exchange, and size-exclusion, to achieve high-resolution separations based on the physicochemical properties of the peptides. nih.gov

For a tripeptide like L-Leucine, L-seryl-L-prolyl-, reversed-phase HPLC (RP-HPLC) is a commonly employed method for both purification and quantification. bachem.com In RP-HPLC, the separation is based on the hydrophobicity of the molecules. A nonpolar stationary phase, typically a C18-modified silica, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). bachem.com

The purification process involves injecting the crude peptide sample onto the HPLC column. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), compounds are eluted from the column in order of increasing hydrophobicity. bachem.com The peptide of interest, L-Leucine, L-seryl-L-prolyl-, can be collected as a purified fraction as it elutes from the column. The detection is typically performed using UV absorbance at a wavelength of 210-220 nm, which corresponds to the peptide bond. bachem.com

For quantification, a calibration curve is constructed by injecting known concentrations of a pure standard of L-Leucine, L-seryl-L-prolyl- and measuring the corresponding peak areas from the chromatograms. The concentration of the peptide in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Table 1: Illustrative HPLC Parameters for the Purification and Quantification of L-Leucine, L-seryl-L-prolyl-

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Detailed research findings would involve the optimization of these parameters to achieve the best separation of L-Leucine, L-seryl-L-prolyl- from any synthesis byproducts or impurities. The retention time of the peptide under these conditions would be a key identifier, and the purity would be assessed by the presence of a single, sharp peak.

HPLC-Mass Spectrometry/Mass Spectrometry (HPLC-MS/MS) for Metabolite Identification

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for the identification of metabolites in biological samples. nih.gov This technique combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for the detection and structural elucidation of metabolites even at low concentrations. ijpras.com

In the context of L-Leucine, L-seryl-L-prolyl-, HPLC-MS/MS can be used to identify its metabolic products in various biological matrices, such as plasma or tissue homogenates. After separation of the metabolites by HPLC, the eluent is introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the parent ions is determined in the first mass analyzer (MS1). These parent ions are then fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer (MS2). ijpras.com

The fragmentation pattern, or MS/MS spectrum, provides a structural fingerprint of the molecule. By analyzing the masses of the fragment ions, the sequence of the peptide and the nature of any metabolic modifications can be deduced. nih.gov Common metabolic transformations for peptides include hydrolysis of peptide bonds, deamidation, and oxidation.

Table 2: Hypothetical Metabolites of L-Leucine, L-seryl-L-prolyl- and their Mass Spectrometric Data

| Putative Metabolite | Molecular Formula | Parent Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) |

| L-Seryl-L-prolyl- | C₈H₁₄N₂O₄ | 203.10 | 116.07 (Pro), 88.04 (Ser) |

| L-Leucyl-L-serine | C₉H₁₈N₂O₄ | 219.13 | 132.10 (Leu), 104.05 (Ser) |

| L-Prolyl-L-leucine | C₁₁H₂₀N₂O₃ | 229.15 | 116.07 (Pro), 114.11 (Leu) |

| Oxidized L-Leucine, L-seryl-L-prolyl- | C₁₄H₂₅N₃O₅S (Hypothetical oxidation on Serine) | 332.16 | Fragments indicating a +16 Da shift on the serine residue |

The identification of these metabolites would be confirmed by comparing their retention times and fragmentation patterns with those of synthesized standards. This type of analysis is crucial for understanding the metabolic stability and fate of the peptide in a biological system. nih.gov

Computational Chemistry and In Silico Analysis

Computational chemistry and in silico analysis offer powerful predictive tools in peptide science, enabling the investigation of peptide structure, conformation, and interactions at the molecular level. acs.orgnih.gov These methods can provide insights that are complementary to experimental data and can guide the design of new peptides with desired properties. tandfonline.comstrath.ac.uk

For the tripeptide L-Leucine, L-seryl-L-prolyl-, computational techniques such as molecular dynamics (MD) simulations can be used to explore its conformational landscape. nih.gov MD simulations model the movements of atoms in the peptide over time, providing a dynamic picture of its structure and flexibility in different environments, such as in aqueous solution or interacting with a biological target. nih.gov

Molecular docking is another valuable in silico tool that can predict the binding mode and affinity of a peptide to a protein receptor. americanpeptidesociety.org This involves computationally placing the peptide into the binding site of a target protein and scoring the different possible poses based on their interaction energies. oup.com Such studies can help to identify potential biological targets for L-Leucine, L-seryl-L-prolyl- and to understand the key molecular interactions that govern its activity. americanpeptidesociety.org

Quantum mechanical calculations can be employed to investigate the electronic properties of the peptide, such as its charge distribution and reactivity. acs.org These calculations provide a more detailed understanding of the chemical nature of the peptide and can be used to predict its spectroscopic properties.

Table 3: Representative In Silico Analysis of L-Leucine, L-seryl-L-prolyl-

| Analysis Type | Methodology | Predicted Outcome |

| Conformational Analysis | Molecular Dynamics (MD) | Identification of stable low-energy conformations and dihedral angle distributions. |

| Binding Site Prediction | Molecular Docking | Prediction of potential binding interactions with a hypothetical receptor protein. |

| Electronic Properties | Density Functional Theory (DFT) | Calculation of electrostatic potential surface and frontier molecular orbitals. |

| ADME Prediction | In Silico ADME Models | Estimation of properties like solubility, permeability, and metabolic stability. |

These computational approaches, when used in conjunction with experimental validation, can significantly accelerate the research and development process in peptide science. nih.govmdpi.com They allow for a rational, structure-based approach to understanding and engineering peptide function.

Future Directions and Emerging Research Avenues for Peptides Containing L Leucine, L Serine, and L Proline Residues

Development of Peptide-Based Research Probes and Biomarkers

The development of novel research probes and biomarkers is crucial for advancing our understanding of physiological and pathological processes. Peptides containing L-leucine, L-serine, and L-proline residues hold promise in this area due to the unique properties of their constituent amino acids and their potential for specific biological interactions.

Small peptides are advantageous as probes and biomarkers due to their favorable biodistribution, high target uptake, and rapid clearance from the bloodstream. creative-proteomics.com The presence of L-leucine, a branched-chain amino acid, can influence the peptide's hydrophobicity and interaction with biological membranes. L-serine, with its hydroxyl group, can participate in hydrogen bonding and post-translational modifications, potentially influencing target binding and signaling. The cyclic structure of L-proline imparts conformational rigidity to the peptide backbone, which can be crucial for specific receptor recognition. nih.gov

Future research should focus on synthesizing and screening libraries of peptides containing the L-seryl-L-prolyl-L-leucine motif to identify candidates with high affinity and selectivity for specific biological targets. These peptides could be labeled with fluorescent tags or radioisotopes to serve as imaging agents for visualizing cellular processes or disease states. For instance, given that individual amino acids like L-leucine and L-proline have been investigated as potential cancer biomarkers, it is plausible that peptides incorporating these residues could be developed into more specific and sensitive diagnostic tools.

| Research Avenue | Description | Potential Applications |